2beta-Phenyl-6beta-methylpiperazine

Description

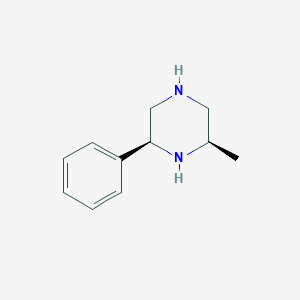

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,6S)-2-methyl-6-phenylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3/t9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAALSWPLXFFOBF-MWLCHTKSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiospecific Phenylmethylpiperazines

General Strategies for the Construction of Substituted Piperazine (B1678402) Rings

The construction of substituted piperazine rings can be achieved through various synthetic strategies. Traditional methods often involve the cyclization of linear diamine precursors, though this can be limited by the availability of appropriately substituted starting materials. mdpi.com Alternative approaches include the hydrogenation of pyrazines, [3+3]-type dimerization of aziridines, and ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. mdpi.com The cleavage of the C-N bond in DABCO, activated by various agents like carboxylic acids and alkyl halides, presents a viable route to N-substituted piperazines. researchgate.net

A modular synthesis of 2,6-disubstituted piperazines has been developed featuring a highly diastereoselective intramolecular hydroamination as the key step. organic-chemistry.org This method utilizes cyclic sulfamidates derived from amino acids to prepare the necessary hydroamination substrates. organic-chemistry.org Another approach involves a palladium-catalyzed cyclization that couples a propargyl unit with different diamine components, yielding highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Furthermore, a concise synthetic route to 2,3-substituted piperazine-2-acetic acid esters has been reported, starting from optically pure amino acids and proceeding through a key 1,2-diamine intermediate. nih.gov

More recent developments include the use of organic photoredox catalysis, which allows for the synthesis of a wide array of piperazines through a direct substrate oxidation followed by a 6-endo-trig radical cyclization with in situ generated imines. organic-chemistry.org Additionally, a one-pot protocol has been developed for converting primary amines into piperazines by cyclizing them with tosylbis(2-(tosyloxy)ethyl)amine, although this has primarily been applied to C-unsubstituted derivatives. mdpi.com

Enantioselective Synthesis of Chiral Piperazines, with Emphasis on Phenyl-Substituted Derivatives

The enantioselective synthesis of chiral piperazines is of paramount importance due to the stereospecific nature of many biological interactions. rsc.org A significant portion of FDA-approved drugs containing a piperazine ring lack substitution on the carbon atoms, representing a largely untapped area for expanding chemical diversity. nih.gov

Biocatalytic Approaches for Stereoselective Piperazine Formation

Biocatalysis offers a sustainable and highly stereoselective method for producing chiral building blocks for pharmaceuticals. scispace.comresearchgate.net Enzymes, with their inherent chirality, are powerful tools for a wide range of chemical transformations under mild conditions. researchgate.net Lipases, for instance, are widely used for the kinetic resolution of racemic mixtures. In one study, lipase (B570770) from Pseudomonas fluorescens immobilized on modified silica (B1680970) nanoparticles was used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a key intermediate in the synthesis of some chiral compounds. nih.gov The use of ionic liquids as additives was found to enhance the efficiency and stability of the immobilized enzyme. nih.gov

Catalytic Asymmetric Allylic Alkylation in Piperazin-2-one and Piperazine Synthesis

A significant advancement in the synthesis of chiral piperazines is the use of catalytic asymmetric allylic alkylation. nih.govnih.gov The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones provides access to a variety of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov These intermediates can then be deprotected and reduced to yield the corresponding chiral piperazines. nih.govnih.gov This methodology has been successfully applied to the synthesis of novel α-tertiary piperazines, which were previously difficult to prepare. nih.gov

| Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) | Yield |

| Pd₂(pmdba)₃ / PHOX ligand | N-protected piperazin-2-one | α-tertiary piperazin-2-one | Good to excellent | Good to excellent |

| Pd₂(pmdba)₃ / PHOX ligand | N-protected piperazin-2-one | α-secondary piperazin-2-one | Good to excellent | Modest to excellent |

Table 1: Summary of Catalytic Asymmetric Allylic Alkylation Results. nih.gov

Novel Synthetic Routes for N-Methyl-3-phenylpiperazine and Related Derivatives

Several novel synthetic routes for N-methyl-3-phenylpiperazine have been developed. One approach involves the condensation of benzaldehyde (B42025) with 2-chloroethylamine (B1212225) to form an imine, which is then cyclized with 1-chloro-N-methylmethanamine to give 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine. sphinxsai.com Subsequent reduction with a metal hydride yields the target compound. sphinxsai.com This method is noted for its simplicity and efficiency. sphinxsai.com

Another strategy starts from α-bromophenylacetic acid ester and ethylenediamine (B42938) to form 2-oxo-3-phenylpiperazine, which is then reduced and methylated. google.com However, this method can suffer from non-selective methylation, leading to a mixture of products. google.com An improved process for preparing highly pure 1-methyl-3-phenylpiperazine (B26559) involves the use of a novel intermediate, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. google.com

Derivatization and Functionalization Strategies for 2beta-Phenyl-6beta-methylpiperazine Analogs

The derivatization and functionalization of the piperazine scaffold are crucial for exploring structure-activity relationships and developing new therapeutic agents. rsc.org While N-functionalization is common, direct C-functionalization of the piperazine ring remains a challenge. mdpi.com

Strategies for creating analogs of 2β-phenyl-6β-methylpiperazine often involve the synthesis of substituted precursors that are then cyclized. For example, a series of phenylpiperazine derivatives were synthesized through sequential reactions including sulfonylation, reduction, alkylation, cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride, and subsequent N-substitution. nih.govnih.gov This approach allows for the introduction of various substituents on the phenyl ring and the piperazine nitrogen.

Structure Activity Relationships Sar in 2beta Phenyl 6beta Methylpiperazine Analogs

Conformational Analysis and its Impact on Ligand-Receptor Interactions

The three-dimensional conformation of a molecule is critical for its interaction with a biological receptor. researchgate.net For piperazine (B1678402) derivatives, the ring can adopt various conformations, such as chair and boat forms, which influences the spatial arrangement of its substituents and their ability to bind to a receptor. researchgate.net

In the case of 2,6-disubstituted piperazines, the stereochemistry of the substituents can significantly impact the preferred conformation of the piperazine ring. For instance, a study on 2,6-disubstituted piperazines revealed that the trans isomers preferentially adopt a twist-boat conformation over the more common chair conformation to alleviate steric strain. nih.govrsc.org This altered conformation directly affects the orientation of the substituents and, consequently, their interaction with a receptor's binding pocket.

Computational modeling and experimental studies have demonstrated that even subtle changes in ligand conformation can lead to significant differences in receptor binding and activation. nih.govnih.gov For example, in a series of 1-(2-pyrimidinyl)piperazine derivatives, conformational analysis was key to designing a pharmacophore model that could predict sedative-hypnotic activity. nih.gov The spatial arrangement of key features, such as hydrogen bond donors and acceptors and hydrophobic regions, is dictated by the molecule's conformation and is crucial for its biological effect. nih.gov Therefore, understanding the conformational preferences of 2β-phenyl-6β-methylpiperazine analogs is fundamental to elucidating their ligand-receptor interactions.

Stereochemical Influence of Phenyl and Methyl Substituents on Biological Activity (e.g., beta Configuration)

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. nih.gov In 2,6-disubstituted piperazines, the relative orientation of the substituents (cis or trans) has a profound effect on their pharmacological properties. The beta configuration in 2β-phenyl-6β-methylpiperazine indicates that both the phenyl and methyl groups are on the same side of the piperazine ring, corresponding to a cis relationship.

Furthermore, the stereochemistry of substituents can affect the molecule's interaction with specific amino acid residues within the binding pocket. nih.gov For instance, in one study, the orientation of a phenyl ring on a chiral center determined its interaction with different sites within the receptor. nih.gov While direct studies on the beta configuration of 2-phenyl-6-methylpiperazine are not extensively detailed in the provided context, the general principles of stereochemical influence strongly suggest that this specific arrangement is a critical determinant of its biological activity profile. The synthesis of stereochemically defined 2,6-disubstituted piperidines, which are structurally related, often focuses on controlling the stereochemistry at these positions to achieve desired pharmacological effects. rsc.org

Systematic Modifications of the Piperazine Ring and their Pharmacological Consequences

Systematic modifications of the piperazine scaffold are a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological activity. nih.govnih.gov These modifications can involve altering the substituents on the nitrogen atoms or the carbon atoms of the ring.

Nitrogen Atom Modifications: The nitrogen atoms of the piperazine ring are common sites for modification. rsc.orgnih.gov Introducing different alkyl or aryl groups at the N1 and N4 positions can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com For example, in a series of arylpiperazine derivatives with antiandrogenic activity, modifications at the N-aryl position were critical for potency, with an ortho-substituted phenyl group leading to strong cytotoxic activity. mdpi.com

Carbon Atom Modifications: While less common, substitutions on the carbon atoms of the piperazine ring offer another avenue for modulating biological activity. rsc.org The introduction of substituents at C2, C3, C5, or C6 can introduce chirality and alter the conformational preferences of the ring. rsc.orgresearchgate.net In the case of 2β-phenyl-6β-methylpiperazine, the phenyl and methyl groups at C2 and C6 are the defining features. Further modifications, such as adding or changing substituents at other positions on the ring, would be expected to have significant pharmacological consequences. For instance, studies on other heterocyclic systems have shown that the nature and position of substituents can dramatically alter activity. nih.gov

The following table summarizes the effects of various modifications on the piperazine ring based on findings from related compound series:

| Modification Type | Position | Effect on Biological Activity | Reference |

| N-Aryl Substitution | N1 | Critical for potency and selectivity. Ortho-substitution on the phenyl ring can enhance activity. | mdpi.com |

| N-Alkyl Substitution | N1/N4 | Influences pharmacokinetic properties and receptor affinity. | nih.gov |

| C-Atom Substitution | C2/C6 | Introduces chirality, affects conformation, and is a key determinant of biological activity. | rsc.orgnih.govresearchgate.net |

| Ring Heteroatom | - | Replacing the piperazine ring with other heterocycles like morpholine (B109124) or pyrrolidine (B122466) can lead to a decrease in activity. | nih.gov |

These examples highlight the sensitivity of biological activity to even minor structural changes in the piperazine scaffold, emphasizing the importance of systematic modification in the design of new therapeutic agents.

Elucidation of Pharmacophoric Elements within the Substituted Piperazine Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net For substituted piperazine analogs, identifying these key pharmacophoric elements is crucial for understanding their mechanism of action and for designing more potent and selective compounds.

Based on various studies of piperazine-containing compounds, several key pharmacophoric features can be identified:

Aromatic/Hydrophobic Groups: The presence of an aryl group, such as the phenyl group in 2β-phenyl-6β-methylpiperazine, is a common feature in many biologically active piperazines. This group often engages in hydrophobic or π-π stacking interactions within the receptor's binding pocket. nih.govnih.gov The position and substitution pattern of this aryl group are critical for activity. mdpi.com

Hydrogen Bonding Moieties: In addition to the piperazine nitrogens, other functional groups capable of hydrogen bonding can be important pharmacophoric elements. These can be part of the substituents on the piperazine ring or on the groups attached to it. nih.gov

Defined Stereochemistry: As discussed previously, the specific stereochemical arrangement of substituents, such as the beta configuration in 2β-phenyl-6β-methylpiperazine, is a critical pharmacophoric feature that dictates the three-dimensional shape of the molecule and its fit within the receptor. rsc.orgresearchgate.net

A study on 1-(2-pyrimidinyl)piperazine derivatives identified an 11-feature pharmacophore for sedative-hypnotic activity, highlighting the complexity and specificity of these models. nih.gov The elucidation of the pharmacophore for 2β-phenyl-6β-methylpiperazine and its analogs would involve a combination of SAR studies, computational modeling, and structural biology to map the key interaction points with its biological target.

Preclinical Pharmacological Mechanisms and Molecular Target Interactions

Modulation of Neurotransmitter Receptor Systems

The interaction of phenylpiperazine derivatives with a variety of neurotransmitter receptors is well-documented. The orientation and nature of substituents on both the phenyl and piperazine (B1678402) rings are critical determinants of binding affinity and functional activity at these sites.

Phenylpiperazine derivatives are renowned for their significant interactions with serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. The N-phenylpiperazine moiety is a common feature in many serotonergic ligands.

The 5-HT2A receptor is another key target for this class of compounds. Many atypical antipsychotics with a phenylpiperazine core exhibit potent 5-HT2A receptor antagonism. The substitution pattern on the phenyl ring significantly influences the affinity and activity at this receptor. For example, ortho- and meta-substituted phenylpiperazines have been studied to understand their actions at the 5-HT2C receptor, a related subtype, where the planarity between the piperazine and phenyl rings is hypothesized to be crucial for agonist activity. blumberginstitute.org The specific stereochemistry of 2β-Phenyl-6β-methylpiperazine would dictate this spatial relationship and thus its functional effect at 5-HT2A receptors.

Table 1: Representative Serotonin Receptor Affinities of Phenylpiperazine Derivatives This table presents data for illustrative phenylpiperazine compounds to indicate the potential affinity range and is not data for 2β-Phenyl-6β-methylpiperazine.

| Compound Class | Receptor Subtype | Representative Affinity (Ki, nM) |

|---|---|---|

| Bicyclohydantoin-arylpiperazines | 5-HT1A | 31.7 acs.org |

| N-Phenylpiperazine Analogs | 5-HT1A | 27 |

| Triazine Derivatives | 5-HT2A | Weaker affinity compared to 5-HT6 |

| Triazine Derivatives | 5-HT6 | 13 nih.gov |

The dopaminergic system, particularly the D2 and D3 receptor subtypes, is a frequent target of phenylpiperazine-containing drugs. These compounds are known to modulate dopaminergic signaling, often exhibiting antagonist or partial agonist activity.

Bioisosteric analogs of 3-OH-N1-phenylpiperazine have been synthesized and shown to have excellent affinity for the D2 receptor. dundee.ac.uk The presence of a phenyl group on the piperazine ring is a key structural feature for this interaction. Furthermore, N-phenylpiperazine analogs have been extensively evaluated for their selectivity towards the D3 versus the D2 dopamine (B1211576) receptor subtype. mdpi.com The substitution on the phenyl ring plays a critical role in determining this selectivity. While specific data for 2β-Phenyl-6β-methylpiperazine is unavailable, its structure suggests a likely interaction with dopamine receptors. The methyl group at the 6β position could influence the conformational flexibility of the piperazine ring, potentially affecting its binding mode and affinity for different dopamine receptor subtypes.

Phenylpiperazine derivatives are known to interact with adrenergic receptors, with a particular emphasis on the α1-adrenoceptor subtypes. researchgate.net The binding of these compounds is primarily driven by electrostatic forces and hydrogen bonds. researchgate.net

Table 2: Representative Adrenergic Receptor Affinities of Phenylpiperazine Derivatives This table presents data for illustrative phenylpiperazine compounds to indicate the potential affinity range and is not data for 2β-Phenyl-6β-methylpiperazine.

| Compound Class | Receptor Subtype | Representative Affinity (Ki, nM) |

|---|---|---|

| 1,4-Substituted Piperazines | α1 | 2.1 - 13.1 nih.gov |

| N-Phenylpiperazine Analogs | α1a | 9.8 |

| N-Phenylpiperazine Analogs | α1d | 16.6 |

| N-Phenylpiperazine Analogs | α2a | 15.2 |

Sigma receptors, particularly the σ1 and σ2 subtypes, have emerged as important targets for phenylpiperazine derivatives. These receptors are implicated in a variety of central nervous system functions and diseases.

Research on N,N'-disubstituted piperazines has demonstrated that these compounds can exhibit high affinity and selectivity for sigma receptor subtypes. nih.gov For example, certain piperazine-based compounds have shown high affinity for the σ1 receptor, with some acting as agonists. researchgate.net The nature of the substituents on the piperazine ring is a key determinant of affinity and selectivity. For instance, in a series of biphenyl (B1667301) derivatives, replacing a piperidine (B6355638) with a piperazine moiety was found to be a critical structural element for dual histamine (B1213489) H3 and σ1 receptor activity. The 2β-phenyl and 6β-methyl groups of the target compound would likely play a significant role in its interaction with the hydrophobic domains of the sigma receptor binding sites, thereby influencing its subtype selectivity.

The histamine H3 receptor is another G protein-coupled receptor that is modulated by phenylpiperazine-containing ligands. These receptors are primarily expressed in the central nervous system and act as auto- and heteroreceptors to regulate the release of various neurotransmitters.

Piperazine derivatives have been extensively explored as H3 receptor antagonists. The piperazine moiety often serves as a key structural scaffold in the design of these ligands. While direct data on 2β-Phenyl-6β-methylpiperazine is lacking, studies on related 2-phenylpiperazine (B1584378) derivatives have indicated antihistaminic effects. dundee.ac.uk The specific stereochemistry of the phenyl and methyl groups would influence the compound's fit within the H3 receptor binding pocket, determining its affinity and functional activity.

Enzyme Inhibition Profiles

Beyond receptor modulation, phenylpiperazine derivatives have been investigated for their ability to inhibit various enzymes, which represents another facet of their potential therapeutic applications.

Research has shown that 1-arylsulfonyl-4-phenylpiperazine derivatives can act as moderate inhibitors of enzymes such as α-glucosidase, lipoxygenase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). acs.org Similarly, other phenylpiperazine derivatives have been identified as promising inhibitors of these enzymes. Additionally, some phenylpiperazine derivatives have been found to be selective inhibitors of cyclooxygenase-2 (COX-2). The inhibitory potential of 2β-Phenyl-6β-methylpiperazine against these and other enzymes would depend on how its specific three-dimensional structure interacts with the active sites of these proteins.

Reverse Transcriptase Inhibition (e.g., HIV-1 RT)

There is currently no scientific literature available that specifically describes the investigation or inhibitory activity of 2β-Phenyl-6β-methylpiperazine against Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT).

HIV-1 RT is a critical enzyme for the replication of the HIV-1 virus. nih.gov It is responsible for converting the virus's single-stranded RNA genome into double-stranded DNA, a process known as reverse transcription. nih.govyoutube.com This DNA is then integrated into the host cell's genome, allowing for the production of new viral particles. nih.gov The enzyme possesses two key enzymatic functions: a DNA polymerase activity that synthesizes the DNA strand and a ribonuclease H (RNase H) activity that degrades the original RNA template. nih.gov

Due to its essential role in the viral life cycle, HIV-1 RT is a primary target for antiretroviral drugs. nih.govnih.gov There are two main classes of RT inhibitors:

Nucleoside Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural nucleosides that, once incorporated into the growing DNA chain, terminate its elongation because they lack the necessary chemical group for the next nucleotide to be added.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These compounds bind to an allosteric site on the enzyme, away from the active site, inducing a conformational change that inhibits the polymerase activity. youtube.com

While numerous compounds have been developed and screened for their ability to inhibit this enzyme, no data has been published regarding 2β-Phenyl-6β-methylpiperazine in this context.

| Target Enzyme | Function | Classes of Inhibitors |

| HIV-1 Reverse Transcriptase (RT) | Converts viral RNA to DNA | Nucleoside RT Inhibitors (NRTIs), Non-Nucleoside RT Inhibitors (NNRTIs) |

Dipeptidyl Peptidase Inhibition (e.g., DPP4)

An extensive review of scientific literature reveals no studies on the inhibitory effect of 2β-Phenyl-6β-methylpiperazine on Dipeptidyl Peptidase-4 (DPP4).

DPP4, also known as CD26, is a serine exopeptidase that is widely expressed in the body. nih.gov Its primary function involves cleaving peptides that have a proline or alanine (B10760859) residue at the second position from the N-terminus. nih.gov A key role of DPP4 is the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govresearchgate.net These hormones are released after a meal and are crucial for glucose homeostasis, as they stimulate insulin (B600854) secretion and suppress glucagon (B607659) production. nih.govresearchgate.net

By inhibiting DPP4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and better glycemic control. This mechanism is the basis for the therapeutic use of DPP4 inhibitors, known as "gliptins," in the management of type 2 diabetes mellitus. nih.govresearchgate.net The development of DPP4 inhibitors has been an area of significant pharmaceutical research, leading to the approval of several drugs. mdpi.com

The structure-activity relationships of various classes of DPP4 inhibitors have been extensively studied, often focusing on peptidomimetic or non-peptidomimetic scaffolds that can effectively bind to the enzyme's active site. nih.govmdpi.com However, the specific compound 2β-Phenyl-6β-methylpiperazine has not been reported in this body of research.

| Target Enzyme | Primary Substrates | Therapeutic Rationale for Inhibition |

| Dipeptidyl Peptidase-4 (DPP4) | GLP-1, GIP | Increase levels of active incretins to improve glycemic control in Type 2 Diabetes |

Neurotransmitter Reuptake Transporter Modulation (e.g., DAT, SERT, NET)

There is no published scientific data detailing the modulatory activity of 2β-Phenyl-6β-methylpiperazine on the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine (B1679862) transporter (NET).

These three monoamine transporters (MATs) are crucial proteins in the central nervous system that regulate neurotransmission. nih.govwikipedia.org They are located on the presynaptic membrane of neurons and are responsible for the reuptake of their respective neurotransmitters—dopamine, serotonin, and norepinephrine—from the synaptic cleft back into the neuron. nih.gov This reuptake process terminates the neurotransmitter's signal and controls its concentration and duration of action in the synapse. nih.gov

Because of their critical role in regulating mood, behavior, and cognition, these transporters are major targets for a wide range of pharmaceuticals, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD). wikipedia.orgnih.gov

SERT inhibitors, such as selective serotonin reuptake inhibitors (SSRIs), are commonly prescribed for depression and anxiety disorders. nih.gov

DAT inhibitors increase synaptic dopamine levels and are used to treat ADHD. wikipedia.orgnih.gov

NET inhibitors are also used in the treatment of ADHD and depression. nih.gov

The piperazine moiety is a structural feature found in many centrally active compounds, where it can interact with various receptors and transporters. nih.gov However, the specific pharmacological profile of 2β-Phenyl-6β-methylpiperazine at the monoamine transporters has not been characterized in the scientific literature.

| Transporter | Endogenous Substrate | Function | Therapeutic Use of Inhibitors |

| Dopamine Transporter (DAT) | Dopamine | Reuptake of dopamine | ADHD, Narcolepsy |

| Serotonin Transporter (SERT) | Serotonin (5-HT) | Reuptake of serotonin | Depression, Anxiety Disorders |

| Norepinephrine Transporter (NET) | Norepinephrine | Reuptake of norepinephrine | ADHD, Depression |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For phenylpiperazine derivatives, docking simulations are crucial for understanding their binding mechanisms to biological targets.

Studies on N-phenylpiperazine derivatives have utilized molecular docking to explore their interaction with receptors such as the α1A-adrenoceptor. rsc.org These simulations involve creating a three-dimensional model of the target receptor and then computationally "docking" the phenylpiperazine ligand into the binding site. rsc.org The results of such simulations identify the key amino acid residues within the receptor that are crucial for binding. For instance, docking studies have shown that residues like Asp106, Gln177, Ser188, Ser192, and Phe193 in the α1A-adrenoceptor are primary binding sites for N-phenylpiperazine derivatives. rsc.org The binding is typically driven by a combination of forces, including hydrogen bonds and electrostatic interactions. rsc.org

In the context of anticancer research, molecular docking has been employed to study how phenylpiperazine derivatives interact with targets like DNA and the DNA-topoisomerase II (Topo II) complex. nih.govnih.gov These studies have successfully predicted the ability of certain derivatives to bind to the minor groove of DNA, a finding that can be subsequently verified through experimental methods like fluorescence spectroscopy. nih.govnih.gov The insights gained from these simulations are invaluable for designing compounds with enhanced affinity and specificity for their intended biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For phenylpiperazine and phenylpiperidine derivatives, QSAR models are instrumental in predicting their efficacy and understanding the structural features that govern their biological response. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. nih.gov These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. The biological activity, often expressed as an IC50 or a similar metric, is then modeled as a function of these descriptors using statistical methods like partial least squares (PLS) regression. nih.gov

QSAR studies on mono-substituted 4-phenylpiperidines and -piperazines have revealed that the position and nature of substituents on the phenyl ring are critical for their activity. nih.gov These models can provide a comprehensive understanding of the biological response by correlating structural properties with binding affinities to specific targets, such as the dopamine (B1211576) D2 receptor or monoamine oxidase A (MAO A). nih.gov A robust QSAR model, validated through rigorous statistical evaluation, can be a powerful predictive tool, guiding the synthesis of new derivatives with optimized activity. nih.govmdpi.com

| QSAR Model Parameters | Description |

| Molecular Descriptors | Numerical values that encode the chemical information of a molecule. For phenylpiperazines, these can include electronic properties, hydrophobicity, and steric parameters. nih.gov |

| Biological Activity | A quantitative measure of the compound's effect, such as IC50 values or receptor binding affinity (e.g., pIC50). nih.gov |

| Statistical Method | Techniques like Partial Least Squares (PLS) or Multiple Linear Regression (MLR) are used to build the correlation model. nih.gov |

| Model Validation | The model's predictive power is assessed using internal (cross-validation, Q²) and external validation on a separate test set of compounds (R²pred). nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. These methods are applied to phenylpiperazine derivatives to understand their intrinsic properties, which ultimately dictate their chemical behavior and biological interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.gov For compounds related to phenylpiperazine, such as 1-phenylpiperidin-4-one, DFT calculations, often using the B3LYP functional, are employed to determine the most stable three-dimensional structure (geometry optimization). osti.gov These calculations can predict the relative energies of different conformers, such as chair and twist forms, and their population distribution in equilibrium. osti.gov By accurately modeling the molecular geometry, DFT provides a foundational understanding of the molecule's shape and steric properties, which is essential for predicting its interaction with biological receptors. nih.govmaterialsciencejournal.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. researchgate.net For phenylpiperazine derivatives, MEP analysis can pinpoint the electron-rich areas (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and the electron-deficient areas (positive potential, typically blue), which are prone to nucleophilic attack. nih.govresearchgate.net This information is critical for understanding reaction mechanisms and intermolecular interactions, such as hydrogen bonding with receptor sites. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity and a greater ease of charge transfer within the molecule. nih.gov For phenylpiperazine derivatives, these calculations help to quantify their electronic character and predict their behavior in chemical reactions and biological systems. researchgate.netresearchgate.net

| Quantum Chemical Descriptor | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to the capacity for electron donation. researchgate.net |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the capacity for electron acceptance. researchgate.net |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO; indicates chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | The reciprocal of hardness; a soft molecule is more polarizable and reactive. researchgate.net |

| NBO Analysis Parameter | Description |

| Donor NBO | A filled orbital, such as a bonding orbital (σ) or a lone pair (n). wisc.edu |

| Acceptor NBO | An empty orbital, typically an antibonding orbital (σ* or π*). wisc.edu |

| E(2) (kcal/mol) | Second-order perturbation energy; quantifies the stabilization energy from a donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. aimspress.com |

| F(i,j) (a.u.) | The Fock matrix element between the donor (i) and acceptor (j) orbitals. wisc.edu |

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Stability

Detailed research findings and data tables specific to 2β-Phenyl-6β-methylpiperazine are not available in the current body of scientific literature.

Preclinical Therapeutic and Biological Applications

Central Nervous System (CNS) Related Activities in Preclinical Models

Preclinical Antipsychotic Potential

No published studies were found that investigate the antipsychotic potential of 2β-Phenyl-6β-methylpiperazine in preclinical models.

Preclinical Antidepressant and Anxiolytic Effects

There is no available data from preclinical studies on the antidepressant or anxiolytic effects of 2β-Phenyl-6β-methylpiperazine.

Preclinical Cognition Enhancement Activities

Research into the cognition-enhancing properties of 2β-Phenyl-6β-methylpiperazine in preclinical settings has not been reported in the accessible scientific literature.

Preclinical Strategies for Addressing Neurodegenerative Disorders

No preclinical studies have been identified that explore the use of 2β-Phenyl-6β-methylpiperazine in the context of neurodegenerative disorders.

Blood-Brain Barrier (BBB) Permeation in Preclinical Research

Information regarding the ability of 2β-Phenyl-6β-methylpiperazine to cross the blood-brain barrier in preclinical models is not available.

Preclinical Antimicrobial Activities

There are no published findings on the preclinical antimicrobial activities of 2β-Phenyl-6β-methylpiperazine.

While research exists for the broader class of phenylpiperazine compounds, the strict focus on 2β-Phenyl-6β-methylpiperazine as per the instructions prevents the inclusion of such data. The complete absence of specific findings for this molecule means that no data tables or a list of compound names can be generated at this time. Should research on this specific compound be published in the future, this article can be updated accordingly.

Antibacterial Efficacy Studies in In Vitro Models

Data on the in vitro antibacterial efficacy of 2beta-Phenyl-6beta-methylpiperazine against various bacterial strains is not available in the reviewed literature. While some benzyl (B1604629) and phenyl guanidine (B92328) derivatives have shown potent inhibitory activity against Staphylococcus aureus and Escherichia coli nih.govmdpi.com, and other piperazine-containing compounds have been investigated for antibacterial properties, specific minimum inhibitory concentration (MIC) values and structure-activity relationship (SAR) studies for this compound are absent.

Antifungal and Antiparasitic Activities

Specific studies on the antifungal and antiparasitic properties of this compound have not been identified. Research into related fields has explored other molecules, such as amphotericin B formulations for candidiasis and butenafine (B35027) nanomedicine for leishmaniasis nih.gov, but data on the efficacy of this compound against fungal or parasitic pathogens is not documented.

Preclinical Anticancer and Antiproliferative Activities

While the arylpiperazine scaffold is a subject of interest in oncology research for its potential cytotoxic effects against various cancer cell lines nih.gov, there are no specific studies detailing the anticancer and antiproliferative activities of this compound. Studies on other piperazine (B1678402) derivatives have identified compounds that inhibit cancer cell growth through mechanisms like cell cycle arrest and inhibition of proteins such as Bcl-2 nih.govnih.govnih.gov. However, the specific efficacy, IC50 values, and mechanisms of action for this compound against cancer cell lines have not been reported.

Preclinical Anti-inflammatory Potential

The anti-inflammatory potential of this compound has not been specifically evaluated in preclinical models. While some N-phenyl piperazine derivatives have demonstrated dose-dependent anti-inflammatory effects in in vitro assays biomedpharmajournal.org, and other heterocyclic compounds are known for their anti-inflammatory properties mdpi.commdpi.com, no such data exists for this compound.

Preclinical Antiviral Activities (e.g., SARS-CoV-2 Main Protease Inhibition)

There is no information available regarding the preclinical antiviral activities of this compound, including any potential inhibitory effects on the SARS-CoV-2 main protease. The scientific community has investigated various compounds as potential viral helicase and protease inhibitors nih.govnih.gov, but this compound has not been a subject of these studies.

Other Preclinical Biological Activities (e.g., Antidiabetic, Antioxidant, Anticonvulsant, Radioprotective)

No preclinical data is available for other biological activities of this compound, such as antidiabetic, antioxidant, anticonvulsant, or radioprotective effects. While some N-phenyl piperazine derivatives have been studied for their α-amylase inhibitory activity as a potential antidiabetic approach biomedpharmajournal.org, these findings are not specific to this compound.

Emerging Research Directions and Prospects

Application of Fragment-Based Drug Discovery (FBDD) in Piperazine (B1678402) Scaffold Optimization

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying and developing lead compounds. youtube.com This approach utilizes small molecular fragments, typically with a molecular weight of less than 300 Da, that bind to a biological target with low affinity. youtube.com These initial fragment hits can then be optimized through strategies such as fragment growing, linking, or merging to generate more potent and selective drug candidates. youtube.comyoutube.com

The piperazine moiety is an attractive fragment for FBDD due to its favorable properties, including its common presence in successful drugs and its synthetic tractability. researchgate.netnih.gov Research has demonstrated the successful application of FBDD in the development of inhibitors where a piperazine-containing fragment was a key starting point. For instance, a fragment-based approach was employed to develop novel tyrosinase inhibitors, where the 1-(4-fluorobenzyl)piperazine (B185958) fragment was identified as a crucial component for activity. capes.gov.br Subsequent optimization of this fragment led to the discovery of potent anti-melanogenic agents. capes.gov.br

In another example, high-throughput screening, a method often used in conjunction with FBDD, identified a piperazine-1-thiourea scaffold as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), a target in oncology. broadinstitute.org This initial hit was then subjected to extensive medicinal chemistry efforts, including structure-activity relationship (SAR) studies, to optimize its potency and drug-like properties. broadinstitute.org

The general strategies in FBDD are highly applicable to the optimization of piperazine scaffolds:

Fragment Growing: A discovered piperazine fragment that binds to a target can be elaborated by adding functional groups to explore and exploit nearby binding pockets for enhanced affinity and selectivity.

Fragment Linking: If two different fragments, one of which could be a piperazine derivative, are found to bind to adjacent sites on a target, they can be connected with a suitable linker to create a single, more potent molecule. youtube.com

Fragment Merging: In cases where two overlapping fragments bind in a similar region of the target, a new molecule can be designed that incorporates the key features of both, potentially leading to a more efficient and potent inhibitor. youtube.com

The application of FBDD to the piperazine scaffold offers a rational and efficient pathway to novel and optimized drug candidates.

Strategic Use of Bioisosteric Replacements in Phenylpiperazine Medicinal Chemistry

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical or topological properties, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.comdrughunter.com In the context of phenylpiperazine derivatives, bioisosteric replacements of both the phenyl and piperazine rings have been explored to fine-tune molecular properties.

The replacement of the piperazine ring with other cyclic amines, such as piperidine (B6355638), has been shown to significantly impact receptor affinity and selectivity. For example, in a series of compounds targeting histamine (B1213489) H3 and sigma-1 receptors, the substitution of a piperazine core with a piperidine core led to a dramatic increase in affinity for the sigma-1 receptor while maintaining high affinity for the histamine H3 receptor. nih.gov This highlights the critical role of the basicity and conformational properties of the heterocyclic ring in molecular recognition. nih.gov

Similarly, the phenyl ring in phenylpiperazine derivatives is a frequent target for bioisosteric replacement to improve properties like solubility and metabolic stability. prismbiolab.comnih.gov Aromatic rings can sometimes contribute to poor physicochemical properties. nih.gov Non-classical bioisosteres with a higher fraction of sp3-hybridized carbon atoms are of particular interest to "escape from flatland" and improve drug-like characteristics. nih.gov For instance, the use of a bridged piperidine (BP) as a bioisostere for a phenyl linker in a series of γ-secretase modulators resulted in a significant improvement in aqueous solubility and a reduction in lipophilicity compared to the parent phenyl-containing compounds. nih.gov

The following table illustrates the impact of bioisosteric replacements on the properties of molecules related to the phenylpiperazine scaffold:

| Original Moiety | Bioisosteric Replacement | Observed Effect | Reference Compound Example | Reference |

| Piperazine | Piperidine | Increased affinity for σ1 receptor while maintaining hH3R affinity. | Compound 4 vs. Compound 5 in a series of histamine H3/sigma-1 receptor ligands. | nih.gov |

| Phenyl | Bridged Piperidine (BP) | Significantly improved solubility and reduced lipophilicity. | γ-secretase modulators | nih.gov |

| Phenyl | Bicyclo[1.1.1]pentane (BCP) | Improved metabolic stability. | Antimalarial series | acs.org |

| Phenyl | Pyridyl | Can modulate electronic properties and introduce hydrogen bonding capabilities. | General medicinal chemistry strategy. | cambridgemedchemconsulting.com |

These examples underscore the power of bioisosteric replacement as a strategic tool in the medicinal chemistry of phenylpiperazines to overcome developability hurdles and enhance therapeutic potential.

Future Trajectories in Lead Optimization and Rational Drug Design for Novel Piperazine Compounds

Predicting Pharmacokinetic Properties: AI models can be trained to predict absorption, distribution, metabolism, and excretion (ADME) properties, allowing for the early identification and filtering of compounds with unfavorable profiles. frontiersin.org

De Novo Design: Generative AI models can design novel molecular structures, including those with a piperazine core, that are optimized for specific properties like high potency and synthetic accessibility. arxiv.org

Multi-parameter Optimization: AI can simultaneously optimize multiple parameters, such as potency, selectivity, and safety, which is a significant challenge in traditional medicinal chemistry. preprints.org

Computational Chemistry and Structural Biology will continue to be central to the rational design of piperazine derivatives. Techniques such as molecular docking and molecular dynamics simulations provide detailed insights into the binding modes of piperazine-containing ligands with their biological targets. nih.govrsc.org This structural information is invaluable for guiding the design of modifications to improve binding affinity and selectivity. For example, computational studies have been instrumental in understanding the binding interactions of piperidine/piperazine-based compounds with the sigma-1 receptor, paving the way for further structure-based optimization. nih.govrsc.org

The combination of these advanced computational methods with high-throughput synthesis and screening will enable a more rapid and efficient exploration of the chemical space around the piperazine scaffold. This will facilitate the discovery of next-generation therapeutics with improved efficacy and safety profiles for a wide range of diseases.

Q & A

Q. What are the established synthetic strategies for 2β-phenyl-6β-methylpiperazine, and how can reaction conditions be optimized?

The synthesis of 2β-phenyl-6β-methylpiperazine derivatives typically involves multi-step reactions, including alkylation and cyclization. A common approach uses benzoic acid as a starting material, proceeding through acyl chloride formation, bromination, and esterification . For example:

- Alkylation : Reacting aromatic amines with bis(2-chloroethyl)amine in sulfolane at 150°C forms the piperazine core .

- Optimization : Key parameters include solvent choice (e.g., dimethylformamide for polarity), temperature control (e.g., reflux conditions), and stoichiometric ratios of reagents. Systematic screening of these variables improves yield and purity .

Q. What analytical techniques are recommended for characterizing 2β-phenyl-6β-methylpiperazine and its intermediates?

A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:

- Spectroscopy :

- Chromatography :

Q. How can water solubility and drug-like properties be enhanced in 2β-phenyl-6β-methylpiperazine derivatives?

Structural modifications include:

- Substituent addition : Introducing polar groups (e.g., hydroxyl or piperazine residues) at the 6-phenyl ring improves solubility .

- Salt formation : Reacting with methyl iodide or benzyl bromide generates quaternary ammonium salts, enhancing bioavailability .

- Computational modeling : Tools like LogP prediction (e.g., ESOL) guide rational design for optimal solubility .

Advanced Research Questions

Q. How do stereochemical variations (e.g., β-configuration) impact the pharmacological activity of 2β-phenyl-6β-methylpiperazine?

The β-configuration of substituents influences receptor binding and metabolic stability:

- Receptor docking studies : Molecular dynamics simulations reveal that the β-methyl group stabilizes hydrophobic interactions with target proteins (e.g., calcium channels) .

- Metabolic stability : Methyl groups at the 6β-position reduce cytochrome P450-mediated oxidation, as shown in microsomal assays .

- Comparative assays : Testing α- vs. β-isomers in vitro (e.g., IC₅₀ values) quantifies stereochemical effects on activity .

Q. How should researchers resolve contradictions in activity data across different studies?

Methodological discrepancies often arise from variations in experimental design:

- Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for assays like kinase inhibition or cytotoxicity .

- Control benchmarking : Include reference compounds (e.g., flunarizine for calcium channel blocking assays) to normalize data .

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in 2β-phenyl-6β-methylpiperazine analogs?

A tiered approach combines computational and experimental methods:

- QSAR modeling : Use descriptors like TPSA (Topological Polar Surface Area) and Csp³ fraction to predict absorption and BBB permeability .

- Fragment-based design : Systematically replace substituents (e.g., fluorophenyl vs. methylpiperazine) and assay activity changes .

- Crystallography : Solve co-crystal structures with targets (e.g., serotonin receptors) to map binding interactions .

Methodological Tables

Q. Table 1. Solubility Optimization Strategies

| Strategy | Example | Outcome (LogS Improvement) | Reference |

|---|---|---|---|

| Hydroxyl group addition | 6-(4-hydroxyphenyl) derivative | +1.2 | |

| N-Benzylation | N-benzylpiperazin-1-yl derivatives | +0.8 | |

| Salt formation | N,N-dimethylpiperazinium salt [43] | +1.5 |

Q. Table 2. Key SAR Parameters for Antitumor Activity

| Substituent Position | Modification | Biological Activity (IC₅₀, μM) | Target |

|---|---|---|---|

| 2β-Phenyl | Fluorine substitution | 0.45 ± 0.12 | Topoisomerase II |

| 6β-Methyl | Methyl → Ethyl | Loss of activity | CYP3A4 inhibition |

| Piperazine core | N-Acylation | 1.20 ± 0.30 | Serotonin receptor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.